molecular formula C13H20N4O4 B1395627 1-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1269504-36-0

1-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1395627
CAS No.: 1269504-36-0
M. Wt: 296.32 g/mol
InChI Key: MEIXGBZODIXQNM-VIFPVBQESA-N
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Description

1-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound with the molecular formula C13H20O4N4. This compound is notable for its unique structure, which includes a pyrrolidine ring, a triazole ring, and a tert-butoxycarbonyl protecting group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine group on the pyrrolidine ring. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes in the presence of a copper catalyst (CuAAC reaction).

    Coupling of the Pyrrolidine and Triazole Rings: The protected pyrrolidine and triazole rings are coupled together using a suitable linker, often through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring often plays a crucial role in binding interactions, while the Boc group provides stability and protection during biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid
  • 2-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-1,3-oxazole-4-carboxylic acid

Uniqueness

1-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific combination of functional groups and rings, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

1-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O4/c1-13(2,3)21-12(20)17-6-4-5-9(17)7-16-8-10(11(18)19)14-15-16/h8-9H,4-7H2,1-3H3,(H,18,19)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIXGBZODIXQNM-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CN2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1CN2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
1-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid

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